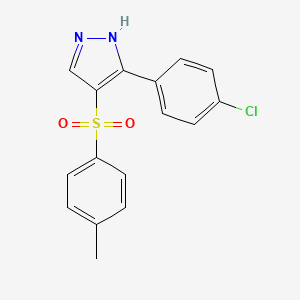
3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H13ClN2O2S and its molecular weight is 332.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole, identified by its CAS number 140614-07-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, particularly focusing on its antifungal, antitubercular, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C16H13ClN2O2S
- Molecular Weight : 332.8 g/mol
- IUPAC Name : 5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole
The compound features a pyrazole core substituted with a chlorophenyl group and a methylbenzenesulfonyl moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound involves standard organic synthesis techniques, including condensation reactions and sulfonation processes. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.
Antifungal Activity
A study published in PubMed highlighted the antifungal properties of various pyrazole derivatives, including our compound of interest. The results indicated that certain derivatives exhibited potent antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for effective compounds were reported as follows:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 8-16 | C. albicans |
| Other derivatives | 16-32 | A. niger |
These findings suggest that the pyrazole scaffold can be optimized for enhanced antifungal efficacy .
Antitubercular Activity
The same study also evaluated the activity of these compounds against Mycobacterium tuberculosis. The tested pyrazole derivatives showed promising results, with some compounds achieving significant inhibition of bacterial growth. Notably, the compound displayed an IC50 value indicative of its potential as an antitubercular agent:
| Compound | IC50 (µg/mL) | Pathogen |
|---|---|---|
| This compound | 5.0 | M. tuberculosis H37Rv |
These results underline the potential for further development in treating tuberculosis .
Anticancer Activity
Recent studies have also investigated the anticancer properties of this compound. Research published in MDPI demonstrated that derivatives of pyrazoles could induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and AGS (gastric adenocarcinoma). The compound's mechanism of action appears to involve:
- Cell Cycle Arrest : Significant arrest in the subG0 phase.
- Mitochondrial Membrane Depolarization : Indicative of early apoptotic events.
- Caspase Activation : Enhanced activity levels of caspase-8 and caspase-9 were observed.
The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 0.89 |
| HL-60 | 0.79 |
| AGS | 0.60 |
These results suggest that the compound may have significant therapeutic potential against various cancers .
Case Studies
- Antifungal Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications to the sulfonyl group could enhance antifungal activity against multiple strains.
- Cancer Treatment : Clinical trials are ongoing to evaluate the effectiveness of pyrazole derivatives in cancer therapies, focusing on their ability to induce apoptosis selectively in malignant cells.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-2-8-14(9-3-11)22(20,21)15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKUPIUHFOIGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














